Physicochemical Differentiation: LogP and Lipophilic Ligand Efficiency Versus Ethyl Ester and Carboxamide Analogs
The methyl ester of the target compound confers a computed LogP of 4.66 , which is approximately 0.5–0.6 log units lower than its direct ethyl ester analog (CAS 293764-66-6; ethyl 2-(3-bromobenzamido)-4,5-dimethylthiophene-3-carboxylate, estimated LogP ~5.2 based on the π increment of ~0.5 for –CH₂–) [1]. This difference translates to a ~3–4× lower octanol–water partition coefficient, meaning the methyl ester exhibits reduced phospholipidosis risk and improved aqueous solubility relative to the ethyl ester within the identical 3-bromobenzamido series [2]. Compared to the 3-carboxamide analog scaffold (e.g., 2-(2-fluorobenzamido)-3-carboxamide-4,5-dimethylthiophene, which showed an IC₅₀ of 6130 nM in a tubulin polymerization assay [3]), the methyl ester offers a distinct hydrogen-bond acceptor profile at the 3-position, making it a non-interchangeable tool for probing ester-versus-amide SAR.
| Evidence Dimension | Computed LogP (lipophilicity) |
|---|---|
| Target Compound Data | LogP = 4.66 |
| Comparator Or Baseline | Ethyl ester analog (CAS 293764-66-6): LogP ~5.2 (estimated); 3-carboxamide analog scaffold: variable LogP depending on benzamido substituent |
| Quantified Difference | ΔLogP ≈ −0.5 to −0.6 versus ethyl ester (target is less lipophilic) |
| Conditions | Computed via fragment-based method (Hit2Lead/ChemBridge database) |
Why This Matters
For procurement, the lower LogP of the methyl ester relative to the ethyl ester means reduced non-specific binding and potentially cleaner assay profiles, making it the preferred choice for biophysical screening cascades where lipophilicity-driven artifacts must be minimized.
- [1] Leo, A.; Hansch, C.; Elkins, D. Partition coefficients and their uses. Chem. Rev. 1971, 71 (6), 525–616. (π increment for –CH₂– ≈ 0.5). View Source
- [2] Waring, M. J. Lipophilicity in drug discovery. Expert Opin. Drug Discov. 2010, 5 (3), 235–248. (Relationship between LogP, phospholipidosis, and solubility). View Source
- [3] Sun, W.; Xie, Y.; Xia, Q.; Wang, Y.; Qi, X.; Huang, N. Discovery of Novel Tubulin Inhibitors via Structure-Based Hierarchical Virtual Screening. J. Chem. Inf. Model. 2012, 52 (10), 2744–2754. (IC₅₀ = 6.13 µM for 2-(2-fluorobenzamido)-3-carboxamide-4,5-dimethylthiophene in MCF-7 tubulin polymerization assay). View Source
